
Sodium 2-phenoxyethanesulfonate
Description
Sodium 2-hydroxyethanesulfonate (C₂H₅NaO₄S), also known as sodium isethionate, is a water-soluble sulfonate salt characterized by a hydroxyethyl group (-CH₂CH₂OH) attached to a sulfonic acid moiety. Its molecular weight is 148.11 g/mol, CAS RN 1562-00-1, and it is stable at room temperature . The compound is widely used in synthesis, pharmaceuticals (e.g., as a counterion in drug formulations like PD-161989), and personal care products due to its mild surfactant properties and biocompatibility .
Properties
Molecular Formula |
C8H9NaO4S |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
sodium;2-phenoxyethanesulfonate |
InChI |
InChI=1S/C8H10O4S.Na/c9-13(10,11)7-6-12-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
HGIRFLLMIHLRFO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Sodium Sulfonates
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical differences between sodium 2-hydroxyethanesulfonate and related sulfonates:
Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Key Substituent | Primary Applications |
---|---|---|---|---|---|
Sodium 2-hydroxyethanesulfonate | C₂H₅NaO₄S | 1562-00-1 | 148.11 | Hydroxyethyl (-CH₂CH₂OH) | Pharmaceuticals, surfactants, synthesis |
Sodium naphthalene-2-sulphonate | C₁₀H₇SO₃Na | 532-02-5 | 230.22 | Naphthyl (aromatic) | Industrial surfactants, dye intermediates |
Sodium 2-bromoethanesulfonate | C₂H₄BrNaO₃S | 4263-52-9 | 211.01 | Bromoethyl (-CH₂CH₂Br) | Alkylating agent, organic synthesis |
Sodium 2-methylprop-2-ene-1-sulphonate | C₄H₅NaO₃S | 1561-92-8 | 156.13 | Methylpropenyl (allylic) | Polymer production, reactive monomers |
Key Observations:
- Substituent Effects: The hydroxyethyl group in sodium 2-hydroxyethanesulfonate enhances hydrophilicity, making it suitable for aqueous formulations . Naphthyl groups in sodium naphthalene-2-sulphonate confer aromaticity, reducing water solubility but improving surfactant efficiency in non-polar systems . Bromoethyl and allylic substituents in sodium 2-bromoethanesulfonate and sodium 2-methylprop-2-ene-1-sulphonate increase reactivity, enabling their use in alkylation and polymerization, respectively .
Molecular Weight :
Research and Application Insights
- Pharmaceutical Use : Sodium 2-hydroxyethanesulfonate is employed as a salt form in drugs like PD-161989 (molecular weight 430.43 g/mol), where it improves solubility and stability .
- Industrial Applications : Sodium naphthalene-2-sulphonate is utilized in concrete plasticizers and dye intermediates due to its surfactant properties .
- Synthetic Chemistry: Sodium 2-bromoethanesulfonate serves as an alkylating agent, while the allylic sulfonate (sodium 2-methylprop-2-ene-1-sulphonate) is a monomer in polymer chemistry .
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